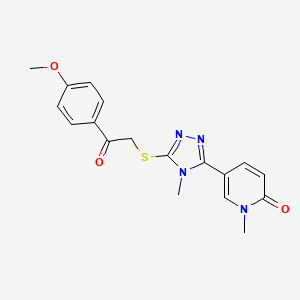
2-Chloro-5-diethylsulfamoyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-diethylsulfamoyl-benzoic acid is a chemical compound with the CAS Number: 62310-17-2 . It has a molecular weight of 291.76 . The IUPAC name for this compound is 2-chloro-5-[(diethylamino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-diethylsulfamoyl-benzoic acid is C11H14ClNO4S . The InChI Code is 1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-5-diethylsulfamoyl-benzoic acid is a powder at room temperature . It has a melting point range of 132-135 degrees Celsius .Scientific Research Applications
2-Chloro-5-diethylsulfamoyl-benzoic acid is a chemical compound with potential applications in various fields of scientific research. While the direct literature specific to this compound is not readily available, insights can be drawn from related research on similar compounds and their applications in scientific studies. This summary will focus on the broader context of scientific applications relevant to the chemical structure and functional groups present in 2-Chloro-5-diethylsulfamoyl-benzoic acid.
Applications in Drug Research and Development
Compounds similar to 2-Chloro-5-diethylsulfamoyl-benzoic acid have been explored for their therapeutic potential and drug development applications. For instance, nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, NTBC) is a related compound that has been investigated for its stability, degradation pathways, and medical applications, specifically as a treatment for hepatorenal tyrosinemia (Barchańska et al., 2019). This highlights the potential for 2-Chloro-5-diethylsulfamoyl-benzoic acid to be studied for similar therapeutic applications, focusing on its chemical stability, degradation products, and pharmacological properties.
Environmental and Safety Applications
Research on poly- and perfluoroalkyl substances (PFAS) and their alternatives, such as fluoroalkylether compounds, provides insights into environmental safety and the development of less harmful chemical alternatives (Munoz et al., 2019). Given the structural similarity and functional groups, 2-Chloro-5-diethylsulfamoyl-benzoic acid could be explored for its environmental impact, potential as an environmentally safer alternative to more harmful chemicals, and its behavior in various ecosystems.
Advancements in Chemistry and Catalysis
The study of metalloporphyrin-catalyzed C-H bond functionalization offers insights into the selective modification of saturated C-H bonds, a process that is crucial for the synthesis of complex molecules and pharmaceuticals (Che et al., 2011). This research area could be applicable to 2-Chloro-5-diethylsulfamoyl-benzoic acid in exploring new methods for its synthesis, modification, and functionalization, enhancing its utility in pharmaceuticals and organic synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLIXVSPGIDTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-diethylsulfamoyl-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)


![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)


![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)


amine](/img/structure/B2857105.png)